molecular formula C8H12 B14758203 1,2,3,3a,4,5-Hexahydropentalene CAS No. 694-73-5

1,2,3,3a,4,5-Hexahydropentalene

Katalognummer: B14758203
CAS-Nummer: 694-73-5
Molekulargewicht: 108.18 g/mol
InChI-Schlüssel: WGGHTQJCLFQFTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,3a,4,5-Hexahydropentalene is an organic compound with the molecular formula C8H12. It is a bicyclic hydrocarbon that features a fused ring system, making it an interesting subject of study in organic chemistry.

Vorbereitungsmethoden

The synthesis of 1,2,3,3a,4,5-Hexahydropentalene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized from 6-methoxy-α-tetralone through a series of reactions including carbon extension and cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1,2,3,3a,4,5-Hexahydropentalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2,3,3a,4,5-Hexahydropentalene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,2,3,3a,4,5-Hexahydropentalene exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation and reduction. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

1,2,3,3a,4,5-Hexahydropentalene can be compared with other similar bicyclic hydrocarbons, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical reactivity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

694-73-5

Molekularformel

C8H12

Molekulargewicht

108.18 g/mol

IUPAC-Name

1,2,3,3a,4,5-hexahydropentalene

InChI

InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h3,8H,1-2,4-6H2

InChI-Schlüssel

WGGHTQJCLFQFTA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC=C2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.